4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde
Description
4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-chloro-pyrimidin-2-yl group. This structure combines the aromatic aldehyde functionality with a heterocyclic pyrimidine ring bearing a chlorine atom.
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-(5-chloropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H |
InChI Key |
CEENRDZPHIPSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituted benzaldehydes vary significantly in properties based on their functional groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Electronic Properties of Substituted Benzaldehydes
The chloro-pyrimidine group in the target compound introduces a bulkier, conjugated aromatic system compared to simpler substituents like -F or -NMe₂. This may reduce solubility in polar solvents but enhance stability in solid-state configurations, as seen in structurally related sulfonamide-pyrimidine hybrids .
Reactivity in Condensation Reactions
Substituted benzaldehydes are pivotal in forming carbon-carbon bonds via aldol or Knoevenagel condensations. For example:
- 4-(N,N-Dimethylamino)benzaldehyde reacts efficiently with indole derivatives to yield styryl compounds in high yields (78%) .
- 4-Fluorobenzaldehyde is used in radiopharmaceutical synthesis, coupling with phosphonic acid diesters to form labeled stilbenes (76% yield) .
The 5-chloro-pyrimidinyl substituent in the target compound likely moderates its reactivity due to steric hindrance and electron withdrawal. This could slow condensation kinetics compared to electron-donating groups but enhance regioselectivity in cyclization reactions, as observed in pyrimidinone syntheses from analogous aldehydes .
Physical Properties and Solubility
While specific data for the target compound are lacking, trends can be inferred:
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